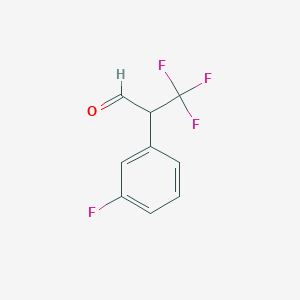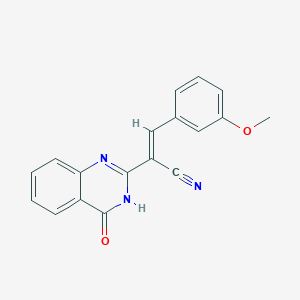![molecular formula C16H17N3O3S B2516731 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380170-54-5](/img/structure/B2516731.png)
2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine and pyridazinone rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the cyclopropanesulfonyl group via sulfonylation. The pyridazinone ring is then constructed through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.
化学反应分析
Types of Reactions
2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound features an azetidine ring similar to 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one but with different substituents.
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidine derivative with potential biological activities, particularly in cancer research.
Baricitinib: Contains a similar azetidine moiety and is used as a JAK inhibitor with anti-inflammatory properties.
Uniqueness
What sets this compound apart is its combination of the cyclopropanesulfonyl group and the pyridazinone ring, which may confer unique biological activities and reactivity profiles not seen in other similar compounds.
属性
IUPAC Name |
2-(1-cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-9-8-15(12-4-2-1-3-5-12)17-19(16)13-10-18(11-13)23(21,22)14-6-7-14/h1-5,8-9,13-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLWELSASZLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)
![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)



![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2516665.png)


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2516671.png)
